molecular formula C8H14O3 B12278807 (1S,3S)-3-methoxycyclohexane-1-carboxylic acid

(1S,3S)-3-methoxycyclohexane-1-carboxylic acid

Cat. No.: B12278807
M. Wt: 158.19 g/mol
InChI Key: KAWNRNMMEKTYGM-BQBZGAKWSA-N
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Description

(1S,3S)-3-Methoxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3 It is a cyclohexane derivative with a methoxy group at the 3-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-methoxycyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone, followed by esterification and subsequent hydrolysis to yield the carboxylic acid. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and acidic or basic conditions for the esterification and hydrolysis steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of various organic compounds, including cyclohexane derivatives .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Methoxycyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted cyclohexane derivatives. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

(1S,3S)-3-Methoxycyclohexane-1-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1S,3S)-3-methoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,3S)-3-methoxycyclohexane-1-carboxylic acid include other cyclohexane derivatives with different substituents, such as:

  • (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
  • (1S,3S)-3-Methylcyclohexane-1-carboxylic acid
  • (1S,3S)-3-Ethoxycyclohexane-1-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the methoxy group. This unique combination of features can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(1S,3S)-3-methoxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m0/s1

InChI Key

KAWNRNMMEKTYGM-BQBZGAKWSA-N

Isomeric SMILES

CO[C@H]1CCC[C@@H](C1)C(=O)O

Canonical SMILES

COC1CCCC(C1)C(=O)O

Origin of Product

United States

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